N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)21(18,19)11-10-15-14(17)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABPUDKOMZUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced through a methylation reaction, while the diethylsulfamoyl ethyl side chain is added via a sulfonamide formation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(diethylsulfamoyl)ethyl]-3,4-dimethylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring.
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Contains additional functional groups and a quinoline moiety.
Uniqueness
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Biological Activity
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a diethylsulfamoyl group attached to a 4-methoxybenzamide core. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been noted to affect pathways associated with cancer cell proliferation by inhibiting enzymes linked to mutant alleles of isocitrate dehydrogenase (IDH1/2) .
Biological Activities
- Antiproliferative Activity :
- Antioxidative Activity :
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:
- Study on Antiproliferative Effects : A study evaluated various methoxy-substituted benzamide derivatives for their antiproliferative effects against multiple cancer cell lines. The most potent compounds exhibited IC50 values as low as 1.2 μM against MCF-7 cells, highlighting the importance of substituent positioning and electronic effects on biological activity .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could inhibit specific enzymes associated with cancer progression, such as IDH1/2, leading to reduced tumor growth and increased apoptosis in cancerous cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, and how can reaction yields be improved?
The synthesis typically involves coupling 4-methoxybenzoyl chloride with 2-(diethylsulfamoyl)ethylamine under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents such as dicyclohexylcarbodiimide (DCC) enhance reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the structure by identifying key signals: the methoxy group (~3.8 ppm in ¹H NMR) and sulfamoyl protons (~2.8–3.2 ppm). Infrared (IR) spectroscopy detects amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–10) at 25–60°C. High-performance liquid chromatography (HPLC) monitors degradation products over time. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life. The sulfamoyl group may hydrolyze under acidic conditions, necessitating pH-adjusted formulations for biological assays .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases or GPCRs). Molecular docking and molecular dynamics simulations predict binding modes. Mutagenesis studies on target proteins (e.g., alanine scanning) identify critical residues for interaction. Functional assays (e.g., enzyme inhibition or calcium flux) validate activity .
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using reference compounds (e.g., positive controls) and replicate experiments across independent labs. Orthogonal assays (e.g., Western blotting alongside qPCR) confirm target engagement. Meta-analyses of published data can identify confounding factors .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and tissue distribution via LC-MS/MS. Toxicity screening includes acute (single-dose) and subchronic (28-day) studies, monitoring hematological, hepatic, and renal parameters. For CNS targets, blood-brain barrier penetration is evaluated using brain/plasma ratio calculations .
Q. How do structural modifications to the diethylsulfamoyl or methoxy groups impact bioactivity?
Synthesize analogs with substituents like cyclopropylsulfonamide or ethoxy groups. Compare IC₅₀ values in enzyme inhibition assays. Quantitative structure-activity relationship (QSAR) models identify critical substituents. For example, bulkier sulfonamide groups may enhance target selectivity but reduce solubility .
Q. What computational tools can prioritize this compound for repurposing in unrelated therapeutic areas?
Chemoproteomics platforms (e.g., thermal shift assays) screen for off-target interactions. Machine learning models trained on DrugBank or ChEMBL databases predict new indications. Pathway enrichment analysis of transcriptomic data (e.g., LINCS L1000) links the compound to understudied diseases .
Methodological Guidance
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for amide coupling .
- Bioactivity Validation : Combine label-free assays (e.g., cellular thermal shift assay, CETSA) with genetic knockdowns to confirm target specificity .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
